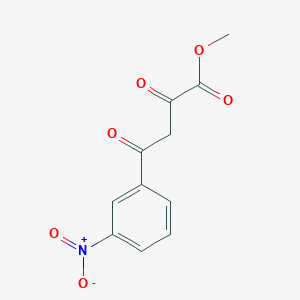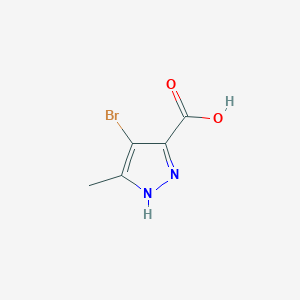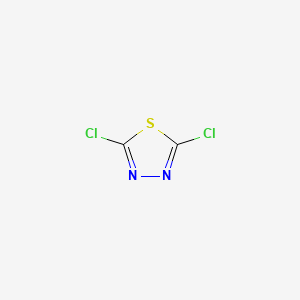![molecular formula C16H17N3O2 B1267346 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide CAS No. 5408-28-6](/img/structure/B1267346.png)
2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide
Vue d'ensemble
Description
Synthesis Analysis
Various synthesis methods for acetamide derivatives and related compounds have been explored. For instance, the synthesis of novel anilidoquinoline derivatives through microwave-assisted processes and their characterization through IR, NMR, and X-ray single-crystal diffraction has been reported (Ghazzali et al., 2012). Another method involves the condensation of N-acylisatin or N-propionylisatin with various aniline derivatives to produce a variety of acetamide derivatives (Srivani et al., 2018).
Molecular Structure Analysis
The molecular structures of some acetamide derivatives have been elucidated using X-ray diffraction and DFT/B3LYP calculations, offering insights into the structural aspects of such compounds (Ghazzali et al., 2012).
Chemical Reactions and Properties
Acetamide derivatives exhibit a range of chemical reactions and properties. For example, the antiviral and antiapoptotic effects of anilidoquinoline derivatives against Japanese encephalitis virus highlight the biological activities of such compounds (Ghosh et al., 2008).
Physical Properties Analysis
While specific studies on the physical properties of "2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide" were not found, research on related compounds can provide general insights. The physical properties often depend on the molecular structure, which can be inferred from X-ray crystallography and spectroscopic data (Ghazzali et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be influenced by the functional groups present in the acetamide derivatives. Studies on the synthesis and reactivity of various acetamide derivatives provide valuable information on their chemical behavior (Srivani et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : The compound is used as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, demonstrating its utility in creating ring-annulated structures. This process involves the formation of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide and its subsequent reactions (Janardhan et al., 2014).
Creation of Antimicrobial Agents : Novel analogues of this compound have been synthesized and tested for antimicrobial properties. These analogues, derived from hydroxyphenylacetic acid, have shown superior in vitro activity against various fungal and bacterial strains (Jayadevappa et al., 2012).
Antiviral and Antiapoptotic Effects : A derivative of 2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide showed significant antiviral and antiapoptotic effects in vitro, specifically against Japanese encephalitis. This highlights its potential therapeutic application in antiviral treatments (Ghosh et al., 2008).
Anticancer Potential : 2-Phenoxy-N-phenylacetamides, synthesized from a similar structure, have displayed moderate cytotoxicity against human cancer cell lines, indicating their potential as novel anticancer agents. Structural variations have shown to affect their anticancer activities (Shan et al., 2016).
Catalytic Synthesis : Thiamine hydrochloride has been used to catalytically synthesize N-phenylacetamide, a related compound, showcasing an eco-friendly and efficient synthesis method (Feng, 2012).
Chemical Reactions and Processes
N-H Insertion Reaction : The compound was used in a Ru(II)-dm-Pheox catalyzed N-H insertion reaction, demonstrating its role in synthesizing α-aminoamides, a class of compounds with significant chemical and pharmaceutical importance (Chanthamath et al., 2012).
Nanoparticle Catalyzed Reactions : The compound's synthesis has been achieved through ZnO-NP catalyzed Ugi-type reactions in aqueous media. This method highlights the role of nanoparticles in enhancing chemical synthesis processes (Kumar et al., 2013).
Solid-State Synthesis : The compound and its derivatives have been synthesized in a solid-state environment using microwave-assisted techniques. This approach shows its adaptability in various chemical synthesis methods (Ghazzali et al., 2012).
Safety And Hazards
Orientations Futures
The compound has potential applications in the synthesis of various products and in the treatment of diseases such as Japanese encephalitis1. Further research could explore these applications and the safety and hazards of the compound.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propriétés
IUPAC Name |
2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(18-13-7-3-1-4-8-13)11-17-12-16(21)19-14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLNFEXMCPEDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNCC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278962 | |
| Record name | 2,2'-iminobis(N-phenylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide | |
CAS RN |
5408-28-6 | |
| Record name | 5408-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-iminobis(N-phenylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)







